![molecular formula C25H22N4O2S2 B2697807 N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide CAS No. 392294-65-4](/img/structure/B2697807.png)

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

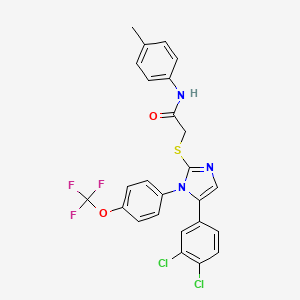

The compound is a novel derivative synthesized with potential urease inhibitory activity. It belongs to the class of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides. Urease inhibitors play a crucial role in treating infections caused by Helicobacter pylori , a bacterium colonized in the human stomach that causes gastrointestinal infections. The inhibition of urease prevents the conversion of urea to ammonia, which is essential for the survival of H. pylori .

Synthesis Analysis

The overall yield is 71%, and the melting point ranges from 188°C to 190°C. The compound’s IR spectrum shows characteristic peaks at 3356, 3312, 3048, 2960, 1686, 1620, and 1608 cm^-1. The ^1H NMR spectrum reveals key resonances at 8.69 ppm (NH), 7.36 ppm (H3, H5), 7.31 ppm (NH2), 7.24 ppm (H2, H6), 4.28 ppm (CH2-phe), and 3.33 ppm (CH2). The ^13C NMR spectrum displays signals at 170.4, 167.5, 159.3, 159.2, 149.4, 138.5, 131.8, 129.5, 128.6, 42.3, 38.2, and 38.1 ppm. The mass spectrum shows a molecular ion peak at m/z 359.26 .

Molecular Structure Analysis

The molecular formula of the compound is C8H8N4O3S3. It consists of a 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide core with a phenylbenzamide substituent. The thiadiazole ring and the phenyl group contribute to its overall structure. The compound’s 3D arrangement and interactions with the urease enzyme active site are critical for its inhibitory activity .

Chemical Reactions Analysis

The compound’s synthesis involves amination, acetylation, and thioamide formation. These reactions are essential for introducing the functional groups necessary for urease inhibition. The compound’s chemical stability and reactivity are crucial factors in its biological activity .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Thiazole Derivatives: The synthesis of novel thiazole derivatives involved modifications at the 4-position. Notably, compounds 3h and 3j, along with the naphthoquinone-fused thiazole derivative 7, exhibited excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus). Additionally, these compounds demonstrated favorable activity against vancomycin-resistant Enterococcus faecium .

Antifungal Activity: Compounds 9f and 14f displayed broad-spectrum antifungal activity against drug-resistant Candida strains. Furthermore, ester 8f exhibited superior activity against Candida auris compared to fluconazole .

Structure and Cyclization Studies

Researchers have investigated the cyclization of related compounds, shedding light on their structural features:

- The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate led to the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. Spectroscopic data (1H-, 13C-, and HETCOR NMR) provided insights into the synthesized products .

Ionization and Stability

The compound’s ionization behavior has been explored:

- Canonical structure 4 (with an m/z of 269) is likely more favorable for initiating a new cycle by cleaving the hydrogen radical from the amide group .

Drug Chemistry Applications

The compound has been utilized in drug chemistry:

- A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was synthesized using 4-aminophenazone (antipyrine) as a starting material. These derivatives hold potential for drug development .

Mécanisme D'action

The compound inhibits urease, an enzyme responsible for converting urea to ammonia and carbon dioxide. By blocking this conversion, it raises the pH, which is detrimental to the survival of H. pylori . The compound likely interacts with the active site of the urease enzyme, preventing its catalytic function .

Propriétés

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2S2/c1-16-7-6-10-21(17(16)2)26-22(30)15-32-25-29-28-24(33-25)27-23(31)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,26,30)(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRMIOSAYPATEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2697725.png)

![N-[[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide](/img/structure/B2697726.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2697728.png)

![2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2697730.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2697733.png)

![5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2697737.png)

![4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2697743.png)

![1-(2-hydroxyethyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2697744.png)